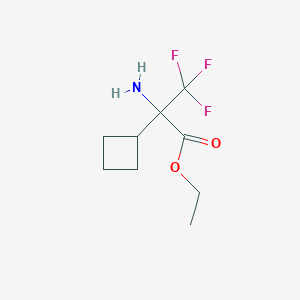
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate is a chemical compound with the molecular formula C9H14F3NO2 It is known for its unique structure, which includes a cyclobutyl ring and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate typically involves the reaction of ethyl 2-cyclobutyl-3,3,3-trifluoropropanoate with an amine source. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein interactions.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the cyclobutyl ring provides structural stability. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate
- Ethyl 2-amino-2-cyclopentyl-3,3,3-trifluoropropanoate
- Ethyl 2-amino-2-cyclohexyl-3,3,3-trifluoropropanoate
Uniqueness
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to other cycloalkyl derivatives. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate (CAS No. 1955519-95-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by the presence of a cyclobutyl group and trifluoropropanoate moiety. The molecular formula is C9H15ClF3NO2, with a molecular weight of approximately 261.67 g/mol.
Pharmacological Properties
This compound has been investigated for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, research indicates that it may inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
- Neurological Effects : The compound has shown promise in modulating neurotransmitter systems, particularly in relation to pain management and neuroprotection. It may act as an antagonist or modulator at certain receptors involved in pain signaling.
- Anti-inflammatory Properties : this compound may possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by chronic inflammation.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its activity may involve:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system and peripheral tissues, influencing neurotransmission and inflammatory responses.
- Cell Signaling Pathways : It may modulate key signaling pathways involved in cell survival and apoptosis, contributing to its anticancer properties.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values indicating potent cytotoxicity. |
| Study 2 | Neurological Effects | Demonstrated modulation of pain signaling pathways in animal models, suggesting potential for analgesic applications. |
| Study 3 | Anti-inflammatory Effects | Reported reduction in pro-inflammatory cytokines in vitro and in vivo models of inflammation. |
Properties
Molecular Formula |
C9H14F3NO2 |
|---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C9H14F3NO2/c1-2-15-7(14)8(13,9(10,11)12)6-4-3-5-6/h6H,2-5,13H2,1H3 |
InChI Key |
YWAYOSHSFQETOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCC1)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















